molecular formula C8H9FO B1333270 5-Fluoro-2-methylbenzyl alcohol CAS No. 22062-54-0

5-Fluoro-2-methylbenzyl alcohol

Cat. No. B1333270
CAS RN: 22062-54-0
M. Wt: 140.15 g/mol
InChI Key: WEXCPHVQJFWNFM-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylbenzyl alcohol is a chemical compound with the molecular formula C8H9FO . It is also known by other names such as (5-fluoro-2-methylphenyl)methanol and Benzenemethanol,5-fluoro-2-methyl- . The compound has a molecular weight of 140.15 g/mol .


Molecular Structure Analysis

The InChI representation of 5-Fluoro-2-methylbenzyl alcohol is InChI=1S/C8H9FO/c1-6-2-3-8 (9)4-7 (6)5-10/h2-4,10H,5H2,1H3 . The Canonical SMILES representation is CC1=C (C=C (C=C1)F)CO .


Physical And Chemical Properties Analysis

The compound has a number of computed properties. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound also has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound is 140.063743068 g/mol . The Topological Polar Surface Area is 20.2 Ų .

Scientific Research Applications

1. Cancer Treatment

5-Fluoro-2-methylbenzyl alcohol has been utilized in the development of prodrugs for cancer treatment, specifically hepatocellular carcinoma. A study reported a series of novel O-(substituted benzyl) phosphoramidate prodrugs of 5-fluoro-2'-deoxyuridine, with one identified as a liver-targeted lead compound showing efficacy in inhibiting tumor growth in a mouse xenograft model (Peng et al., 2016).

2. Chemical Synthesis

Research in chemical synthesis has explored the process of preparing derivatives of 5-fluoro-2-methylbenzyl alcohol for various applications. One study described the preparation of 5-fluoro-2-methyl-1-(p-methylsulfinylbenzylidene)-indenyl-3-acetic acid through a series of chemical reactions (Charney & Al, 1966).

3. Insecticidal Activity

The compound has been investigated for its role in enhancing insecticidal activity. A study on 3-[(alkoxyimino)methyl] benzyl esters, where a fluorine atom was introduced in the benzyl moiety, revealed an increase in activity against certain insects (Beddie, Farnham, & Khambay, 1995).

4. Alcohol Oxidation

5-Fluoro-2-methylbenzyl alcohol has been part of a study on aerobic alcohol oxidation. The research introduced 5-Fluoro-2-azaadamantane N-oxyl (5-F-AZADO) for organocatalytic aerobic alcohol oxidation, demonstrating a broad scope under mild conditions (Shibuya et al., 2011).

5. Polymerization and Material Science

The compound has been involved in studies on polymerization, such as the transformation of benzyl alcohol into poly(phenylenemethylene) in anhydrous hydrogen fluoride, with potential industrial applications (Banks, François, & Preston, 1992).

6. Photostability in Fluorescence

In fluorescence applications, derivatives of 5-fluoro-2-methylbenzyl alcohol have been used to enhance the photostability of cyanine fluorophores. This application is crucial for long-lived, nonblinking fluorescence emission in various scientific fields (Altman et al., 2011).

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

properties

IUPAC Name

(5-fluoro-2-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6-2-3-8(9)4-7(6)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXCPHVQJFWNFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379117
Record name 5-Fluoro-2-methylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methylbenzyl alcohol

CAS RN

22062-54-0
Record name 5-Fluoro-2-methylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22062-54-0
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